3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine
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Overview
Description
3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine is a heterocyclic aromatic amine. It is a derivative of imidazoquinoline, characterized by the presence of three methyl groups at positions 3, 7, and 8, and an amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including the use of alpha halo-ketones and amino nitriles . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce imidazoquinoline derivatives with altered electronic properties .
Scientific Research Applications
3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine involves its interaction with molecular targets such as DNA. The compound can intercalate into double-stranded DNA, leading to mutations and other genetic alterations . This interaction is stabilized by hydrogen bonding with the oxygen atom of the 5′-phosphodiester linkage .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
Uniqueness
3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it has distinct electronic properties and a unique mechanism of interaction with DNA .
Properties
CAS No. |
137361-40-1 |
---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3,7,8-trimethylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C13H14N4/c1-7-6-9-10(15-8(7)2)4-5-11-12(9)16-13(14)17(11)3/h4-6H,1-3H3,(H2,14,16) |
InChI Key |
VQWMRFGOLQDJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=C2N=C(N3C)N)N=C1C |
Origin of Product |
United States |
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